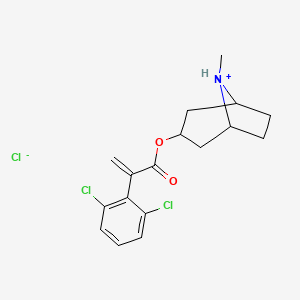
3-Tropanyl 2',6'-dichloroatropate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tropanyl 2’,6’-dichloroatropate hydrochloride is a chemical compound with the molecular formula C17-H19-Cl2-N-O2.Cl-H and a molecular weight of 376.73 . It is an ester derivative of atropic acid and tropine, characterized by the presence of two chlorine atoms at the 2’ and 6’ positions of the atropic acid moiety .
Méthodes De Préparation
The synthesis of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves the esterification of 2’,6’-dichloroatropic acid with tropine. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
3-Tropanyl 2’,6’-dichloroatropate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-Tropanyl 2’,6’-dichloroatropate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter receptors and ion channels.
Mécanisme D'action
The mechanism of action of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound acts as an antagonist at certain receptor sites, blocking the binding of endogenous ligands and inhibiting receptor activation . This results in the modulation of neurotransmitter release and ion channel activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3-Tropanyl 2’,6’-dichloroatropate hydrochloride can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
64048-75-5 |
|---|---|
Formule moléculaire |
C17H20Cl3NO2 |
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(2,6-dichlorophenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C17H19Cl2NO2.ClH/c1-10(16-14(18)4-3-5-15(16)19)17(21)22-13-8-11-6-7-12(9-13)20(11)2;/h3-5,11-13H,1,6-9H2,2H3;1H |
Clé InChI |
IAJHGYYJSAKQFW-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C2CCC1CC(C2)OC(=O)C(=C)C3=C(C=CC=C3Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















